molecular formula C20H17BrN4O2 B11286564 N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11286564
M. Wt: 425.3 g/mol
InChI Key: CSFINUPXWLNROX-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound featuring a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold, followed by functionalization to introduce the 4-bromo-3-methylphenyl and carboxamide groups.

    Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Bromination and Methylation:

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through amide coupling reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromo group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Studies: It can be used as a tool compound to study various biological processes and pathways.

    Chemical Biology: Researchers use this compound to probe the structure-activity relationships of related molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide stands out due to its unique structural features and the presence of the bromo and methyl groups, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C20H17BrN4O2/c1-11-5-4-8-25-17(11)23-18-14(20(25)27)10-16(24(18)3)19(26)22-13-6-7-15(21)12(2)9-13/h4-10H,1-3H3,(H,22,26)

InChI Key

CSFINUPXWLNROX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=C(C=C4)Br)C

Origin of Product

United States

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